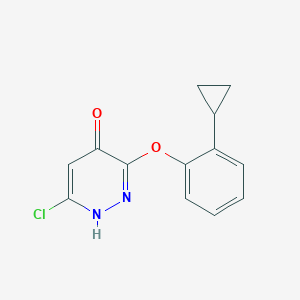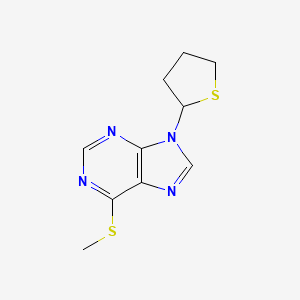
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine is a complex organic compound that features a purine base substituted with a methylsulfanyl group and a tetrahydrothiophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with a methylsulfanyl group followed by the introduction of the tetrahydrothiophenyl group through a substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tetrahydrothiophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
科学研究应用
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
相似化合物的比较
Similar Compounds
6-(Methylsulfanyl)-9H-purine: Lacks the tetrahydrothiophenyl group but shares the methylsulfanyl substitution.
9-(Tetrahydrothiophen-2-yl)-9H-purine: Lacks the methylsulfanyl group but includes the tetrahydrothiophenyl substitution.
Uniqueness
6-(Methylsulfanyl)-9-(tetrahydrothiophen-2-yl)-9h-purine is unique due to the combination of both the methylsulfanyl and tetrahydrothiophenyl groups. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
| 51776-58-0 | |
分子式 |
C10H12N4S2 |
分子量 |
252.4 g/mol |
IUPAC 名称 |
6-methylsulfanyl-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C10H12N4S2/c1-15-10-8-9(11-5-12-10)14(6-13-8)7-3-2-4-16-7/h5-7H,2-4H2,1H3 |
InChI 键 |
XBEMNCRDBWZLRW-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NC2=C1N=CN2C3CCCS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


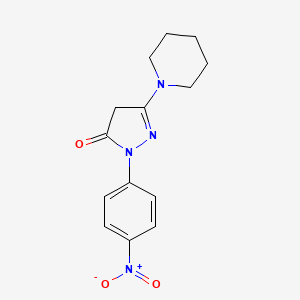
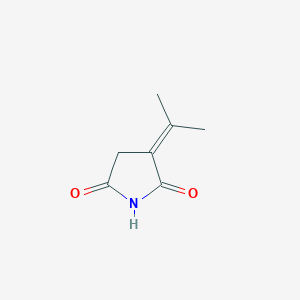
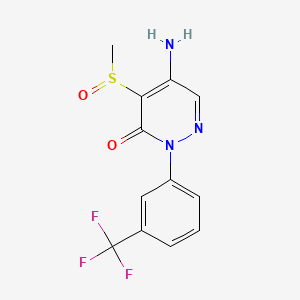





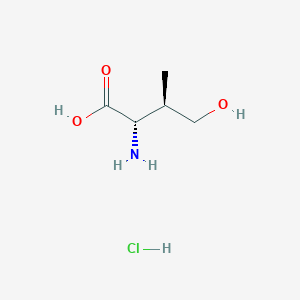
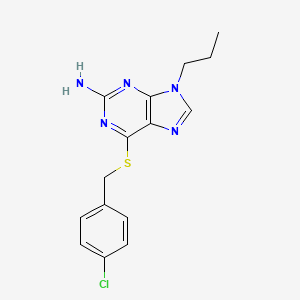
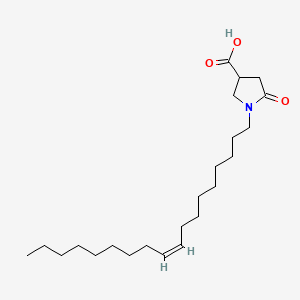
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)

